The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Ivosidenib (AG-120)
The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Ivosidenib (AG-120)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of ivosidenib (AG-120), a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Ivosidenib represents a paradigm shift in the treatment of cancers harboring IDH1 mutations, moving from conventional cytotoxic chemotherapy to a targeted approach that addresses the underlying metabolic dysfunction driving oncogenesis. This document details the scientific journey from the initial lead compound, AGI-5198, to the clinical candidate, AG-120, highlighting the key experiments, quantitative data, and methodologies that underpinned its development.
Introduction: The Emergence of a Novel Cancer Target
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, were identified as key drivers in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[1][3] This discovery presented a unique therapeutic opportunity: to selectively inhibit the mutant IDH1 enzyme, thereby depleting 2-HG and restoring normal cellular differentiation.
Lead Discovery and Optimization: From AGI-5198 to AG-120
The journey to ivosidenib began with the identification of the prototype mutant IDH1 inhibitor, AGI-5198. While AGI-5198 demonstrated potent inhibition of mutant IDH1 and robust 2-HG reduction in preclinical models, it suffered from poor pharmaceutical properties that precluded its clinical development.[1] A focused lead optimization program was initiated to improve upon the druglike properties of AGI-5198, leading to the discovery of AG-120 (ivosidenib).[1]
Biochemical and Cellular Activity
A series of compounds were synthesized and evaluated for their ability to inhibit the mutant IDH1 R132H enzyme and reduce 2-HG production in cellular assays. The HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, was a key model system in these studies.[1] The optimization efforts focused on improving metabolic stability and reducing potential drug-drug interactions while maintaining high potency.
Table 1: In Vitro Activity of Key Compounds
| Compound | mIDH1 R132H IC50 (nM) | HT1080 (IDH1 R132C) 2-HG IC50 (nM) | Human Liver Microsome Intrinsic Clearance (µL/min/mg) |
| AGI-5198 | 70 | 160 | >200 |
| AG-120 (Ivosidenib) | 12 | 7.5 | <5 |
Data compiled from multiple sources.[1][4]
AG-120 demonstrated significantly improved potency and metabolic stability compared to the initial lead compound. Further characterization revealed that ivosidenib is a potent inhibitor of various IDH1 R132 mutants and is highly selective against wild-type IDH1 and both wild-type and mutant IDH2 enzymes.[1]
Table 2: Selectivity Profile of Ivosidenib (AG-120)
| Enzyme | IC50 (nM) |
| mIDH1 R132H | 12 |
| mIDH1 R132C | 6 |
| mIDH1 R132G | 16 |
| mIDH1 R132L | 16 |
| mIDH1 R132S | 18 |
| Wild-Type IDH1 | >10,000 |
| Wild-Type IDH2 | >10,000 |
| mIDH2 R140Q | >10,000 |
| mIDH2 R172K | >10,000 |
Data is approximate and compiled from Popovici-Muller et al., 2018.[1]
Mechanism of Action: Reversing the Oncogenic Cascade
Ivosidenib exerts its therapeutic effect by directly inhibiting the neomorphic activity of mutant IDH1, leading to a profound reduction in the oncometabolite 2-HG. This, in turn, alleviates the inhibition of α-KG-dependent dioxygenases, such as TET2 and histone demethylases, leading to a reversal of the hypermethylation state and the induction of cellular differentiation.[5][6]
Preclinical In Vivo Efficacy and Pharmacokinetics
The promising in vitro profile of ivosidenib was further validated in in vivo models. In a xenograft model using HT1080 cells, oral administration of AG-120 resulted in a rapid, dose-dependent reduction of intratumoral 2-HG levels.[1]
Table 3: In Vivo Pharmacodynamic Effect of a Single Oral Dose of Ivosidenib in HT1080 Xenograft Model
| Dose (mg/kg) | Maximum Tumor 2-HG Inhibition | Time to Maximum Inhibition (hours) |
| 50 | 92.0% | ~12 |
| 150 | 95.2% | ~12 |
Data from Popovici-Muller et al., 2018.[1]
Pharmacokinetic studies in multiple species demonstrated that ivosidenib has favorable properties, including good oral absorption, low clearance, and a moderate to long half-life, supporting once-daily dosing.[1][7]
Table 4: Pharmacokinetic Parameters of Ivosidenib in Preclinical Species
| Species | Dosing Route | t1/2 (hours) | CLp (mL/min/kg) | Brain Penetration (AUCbrain/AUCplasma) |
| Rat | Oral | 5.3 | 10.1 | 4.1% |
| Dog | Oral | 18.5 | 1.8 | Not Reported |
| Monkey | Oral | 15.6 | 1.4 | Not Reported |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these seminal findings. The following sections outline the methodologies for the key assays used in the early development of ivosidenib.
Mutant IDH1 (R132H) Biochemical Inhibition Assay
Protocol:
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Reagents: Purified recombinant human mutant IDH1 R132H enzyme, NADPH, α-ketoglutarate, and ivosidenib. The assay buffer typically contains Tris-HCl, NaCl, MgCl₂, and DTT.
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Procedure: a. In a 96-well plate, add the assay buffer, mutant IDH1 enzyme, and NADPH. b. Add serial dilutions of ivosidenib or vehicle control (DMSO). c. Pre-incubate the plate at room temperature. d. Initiate the enzymatic reaction by adding α-KG. e. Immediately monitor the decrease in NADPH absorbance at 340 nm in a kinetic mode using a plate reader.
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Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular 2-HG Production Assay
Protocol:
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Cell Culture: Culture HT1080 cells in appropriate media (e.g., DMEM with 10% FBS).
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Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of ivosidenib or vehicle control. c. Incubate for 48 to 72 hours. d. Aspirate the media and lyse the cells to extract intracellular metabolites.
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2-HG Quantification: a. Prepare cell lysates for analysis. b. Quantify the concentration of 2-HG using a validated LC-MS/MS method.
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Data Analysis: Normalize the 2-HG levels to the total protein concentration and determine the IC50 value for the inhibition of 2-HG production.
In Vivo Xenograft Efficacy Study
Protocol:
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Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
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Procedure: a. Subcutaneously implant HT1080 cells into the flank of each mouse. b. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. c. Administer ivosidenib or vehicle control orally on a daily schedule. d. Monitor tumor growth using calipers and record the body weight of the mice regularly.
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Pharmacodynamic and Pharmacokinetic Analysis: a. At various time points after dosing, collect tumor and blood samples. b. Process the tumor tissue to measure 2-HG levels by LC-MS/MS. c. Process blood samples to measure the plasma concentration of ivosidenib by LC-MS/MS.
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Data Analysis: Evaluate the effect of ivosidenib on tumor growth and correlate it with the reduction in tumor 2-HG levels and drug exposure.
Conclusion
The early discovery and development of ivosidenib (AG-120) is a landmark achievement in the field of targeted cancer therapy. Through a systematic and data-driven approach, researchers successfully identified a potent and selective inhibitor of mutant IDH1 with favorable drug-like properties. The preclinical data robustly demonstrated that by inhibiting the production of the oncometabolite 2-HG, ivosidenib could reverse the epigenetic block and induce cellular differentiation, providing a strong rationale for its clinical development. This in-depth guide serves as a valuable resource for understanding the foundational science that led to a new therapeutic option for patients with IDH1-mutant cancers.
References
- 1. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivosidenib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altogenlabs.com [altogenlabs.com]
- 7. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]


